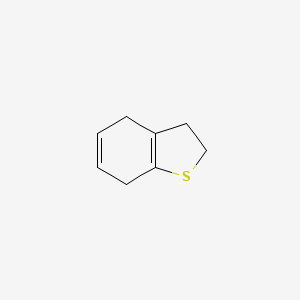
2,3,4,7-Tetrahydro-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,7-Tetrahydro-1-benzothiophene is a heterocyclic compound that contains a sulfur atom within its ring structure. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . Thiophene derivatives, including this compound, have been studied extensively due to their unique chemical properties and potential therapeutic benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,7-Tetrahydro-1-benzothiophene can be achieved through various methods. One common approach involves the reductive ring expansion of 4-thiochromanone oximes . This method typically involves the conversion of 4-thiochromanone to its corresponding N-amino derivative, which then undergoes a ring expansion reaction to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
2,3,4,7-Tetrahydro-1-benzothiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often facilitated by specific reagents and conditions that promote the desired transformation.
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific substitution desired.
Major Products Formed
The major products formed from these reactions can vary widely based on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced thiophene derivatives .
Scientific Research Applications
2,3,4,7-Tetrahydro-1-benzothiophene has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound derivatives have been studied for their potential therapeutic properties. These compounds have shown promise as anti-inflammatory, antimicrobial, and anticancer agents .
Industry
Industrially, this compound is used in the production of dyes, polymers, and other materials. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications .
Mechanism of Action
The mechanism of action of 2,3,4,7-Tetrahydro-1-benzothiophene and its derivatives often involves interaction with specific molecular targets and pathways . For example, some derivatives may inhibit enzymes or modulate receptor activity, leading to their therapeutic effects . The exact mechanism can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
2,3,4,7-Tetrahydro-1-benzothiophene can be compared to other thiophene derivatives, such as 2,3,4,5-tetrahydro-1,5-benzothiazepine and 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide . While these compounds share a similar core structure, their chemical properties and applications can differ significantly.
Similar Compounds
2,3,4,5-Tetrahydro-1,5-benzothiazepine: Known for its use in medicinal chemistry and as a precursor for more complex molecules.
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Studied for its potential biological activity and applications in drug development.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable building block for the synthesis of more complex molecules. Continued research into this compound and its derivatives holds promise for the development of new materials and therapeutic agents.
Properties
CAS No. |
832721-61-6 |
|---|---|
Molecular Formula |
C8H10S |
Molecular Weight |
138.23 g/mol |
IUPAC Name |
2,3,4,7-tetrahydro-1-benzothiophene |
InChI |
InChI=1S/C8H10S/c1-2-4-8-7(3-1)5-6-9-8/h1-2H,3-6H2 |
InChI Key |
CECGSPTUVJPBHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C1CC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















